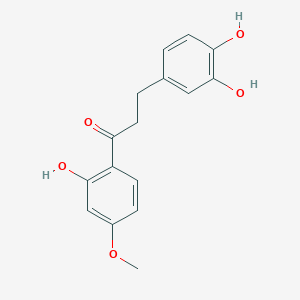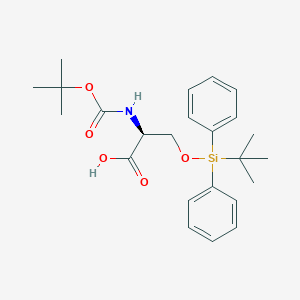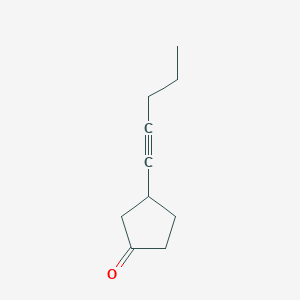
3-(1-Pentynyl)cyclopentanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Pentynyl)cyclopentanone, also known as PCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a cyclopentanone derivative, where the pentynyl group is attached to the cyclopentanone ring. The unique structure of PCP makes it an interesting compound to study, and researchers are exploring its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-(1-Pentynyl)cyclopentanone is not fully understood, but it is believed to act through various pathways. In medicinal chemistry, 3-(1-Pentynyl)cyclopentanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. In material science, 3-(1-Pentynyl)cyclopentanone has been used as a precursor for the synthesis of various polymers and nanomaterials. In organic chemistry, 3-(1-Pentynyl)cyclopentanone has been used as a building block for the synthesis of various organic compounds.
Biochemische Und Physiologische Effekte
3-(1-Pentynyl)cyclopentanone has been shown to have various biochemical and physiological effects, including anti-inflammatory and anti-cancer activities. In medicinal chemistry, 3-(1-Pentynyl)cyclopentanone has been shown to inhibit the activity of COX-2, which is an enzyme involved in the production of prostaglandins. In material science, 3-(1-Pentynyl)cyclopentanone has been used as a precursor for the synthesis of various polymers and nanomaterials. In organic chemistry, 3-(1-Pentynyl)cyclopentanone has been used as a building block for the synthesis of various organic compounds.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(1-Pentynyl)cyclopentanone in lab experiments include its unique structure, which makes it an interesting compound to study. 3-(1-Pentynyl)cyclopentanone also has potential applications in various fields, including medicinal chemistry, material science, and organic chemistry. The limitations of using 3-(1-Pentynyl)cyclopentanone in lab experiments include its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
There are several future directions for the study of 3-(1-Pentynyl)cyclopentanone, including the exploration of its potential applications in drug discovery and material science. In drug discovery, 3-(1-Pentynyl)cyclopentanone could be further explored for its potential as an anti-inflammatory and anti-cancer agent. In material science, 3-(1-Pentynyl)cyclopentanone could be used as a precursor for the synthesis of various polymers and nanomaterials. Additionally, further studies could be conducted to better understand the mechanism of action of 3-(1-Pentynyl)cyclopentanone and its potential toxicity.
Synthesemethoden
The synthesis of 3-(1-Pentynyl)cyclopentanone can be achieved through various methods, including the reaction of cyclopentanone with 1-pentynylmagnesium bromide or by the reaction of cyclopentanone with 1-pentynyl lithium. The reaction of cyclopentanone with 1-pentynylmagnesium bromide is the most common method used for the synthesis of 3-(1-Pentynyl)cyclopentanone.
Wissenschaftliche Forschungsanwendungen
3-(1-Pentynyl)cyclopentanone has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and organic chemistry. In medicinal chemistry, 3-(1-Pentynyl)cyclopentanone has been explored for its potential as an anti-inflammatory and anti-cancer agent. In material science, 3-(1-Pentynyl)cyclopentanone has been used as a precursor for the synthesis of various polymers and nanomaterials. In organic chemistry, 3-(1-Pentynyl)cyclopentanone has been used as a building block for the synthesis of various organic compounds.
Eigenschaften
CAS-Nummer |
153461-70-2 |
|---|---|
Produktname |
3-(1-Pentynyl)cyclopentanone |
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
3-pent-1-ynylcyclopentan-1-one |
InChI |
InChI=1S/C10H14O/c1-2-3-4-5-9-6-7-10(11)8-9/h9H,2-3,6-8H2,1H3 |
InChI-Schlüssel |
MPWROUCPHSHXBS-UHFFFAOYSA-N |
SMILES |
CCCC#CC1CCC(=O)C1 |
Kanonische SMILES |
CCCC#CC1CCC(=O)C1 |
Synonyme |
Cyclopentanone, 3-(1-pentynyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



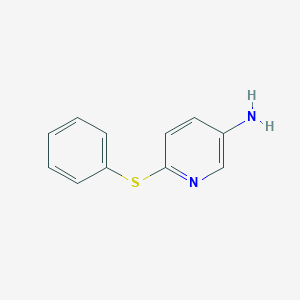
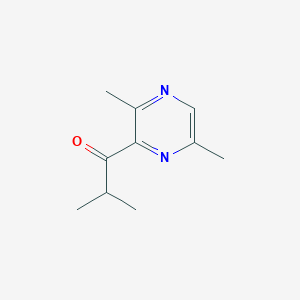
![3-Chloro-5-[[(ethoxycarbonyl)amino]sulfonyl]-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester](/img/structure/B114462.png)
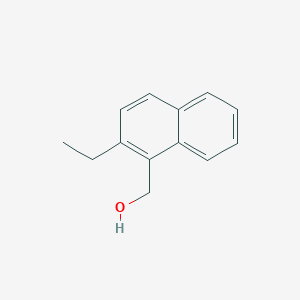
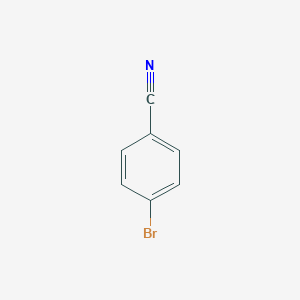
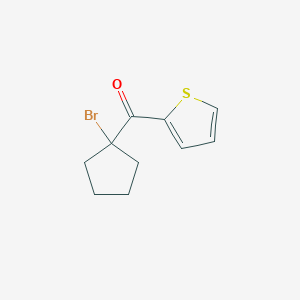
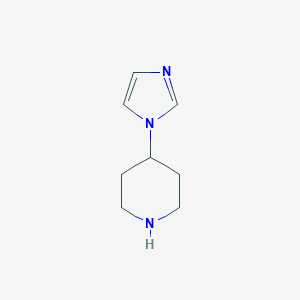
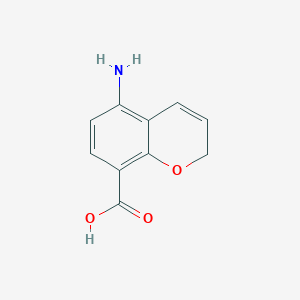
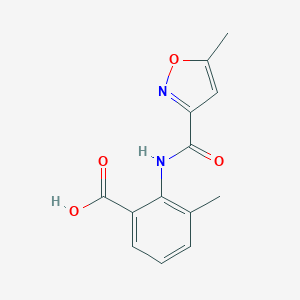
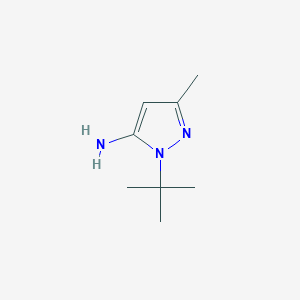
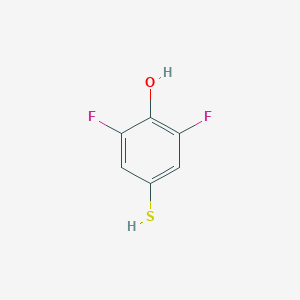
![(E)-4-[2,8-dihydroxy-9-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]-3,7-dimethyl-6-oxodecan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B114484.png)
